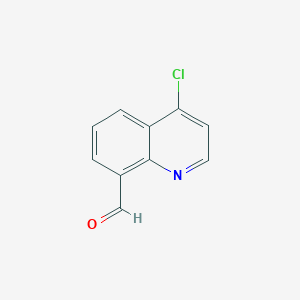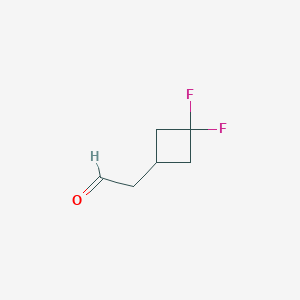
2-(3,3-Difluorocyclobutyl)acetaldehyde
Overview
Description
2-(3,3-Difluorocyclobutyl)acetaldehyde is an organic compound with the molecular formula C₆H₈F₂O It features a cyclobutane ring substituted with two fluorine atoms and an acetaldehyde group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(3,3-Difluorocyclobutyl)acetaldehyde typically involves the fluorination of cyclobutyl derivatives followed by the introduction of the acetaldehyde group. One common method includes the reaction of cyclobutyl lithium with a fluorinating agent such as diethylaminosulfur trifluoride (DAST) to introduce the fluorine atoms. This is followed by oxidation to form the acetaldehyde group.
Industrial Production Methods: Industrial production methods for this compound are not widely documented, but they would likely involve scalable versions of the laboratory synthesis methods, with optimizations for yield and purity. This could include continuous flow reactors and advanced purification techniques.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form the corresponding carboxylic acid, 2-(3,3-Difluorocyclobutyl)acetic acid.
Reduction: The compound can be reduced to form the corresponding alcohol, 2-(3,3-Difluorocyclobutyl)ethanol.
Substitution: It can participate in nucleophilic substitution reactions, where the aldehyde group can be replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Nucleophiles such as Grignard reagents or organolithium compounds can be employed.
Major Products Formed:
Oxidation: 2-(3,3-Difluorocyclobutyl)acetic acid.
Reduction: 2-(3,3-Difluorocyclobutyl)ethanol.
Substitution: Various substituted cyclobutyl derivatives depending on the nucleophile used.
Scientific Research Applications
2-(3,3-Difluorocyclobutyl)acetaldehyde has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex fluorinated compounds.
Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.
Industry: Used in the production of specialty chemicals and materials with specific fluorinated functionalities.
Mechanism of Action
The mechanism of action of 2-(3,3-Difluorocyclobutyl)acetaldehyde involves its interaction with various molecular targets, depending on the context of its use. In biological systems, it may interact with enzymes and proteins, affecting their function and activity. The presence of fluorine atoms can influence the compound’s reactivity and stability, making it a valuable tool in mechanistic studies.
Comparison with Similar Compounds
- 2-(3,3-Difluorocyclobutyl)acetic acid
- 3,3-Difluorocyclobutanol
- 3,3-Difluorocyclobutylmethanol
Comparison: 2-(3,3-Difluorocyclobutyl)acetaldehyde is unique due to the presence of the aldehyde group, which imparts distinct reactivity compared to its analogs. For instance, 2-(3,3-Difluorocyclobutyl)acetic acid has a carboxylic acid group, making it more acidic and suitable for different types of reactions. 3,3-Difluorocyclobutanol and 3,3-Difluorocyclobutylmethanol contain hydroxyl groups, which influence their solubility and hydrogen-bonding capabilities.
Properties
IUPAC Name |
2-(3,3-difluorocyclobutyl)acetaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8F2O/c7-6(8)3-5(4-6)1-2-9/h2,5H,1,3-4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CRKBNRQSAKCDPE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CC1(F)F)CC=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8F2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
134.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


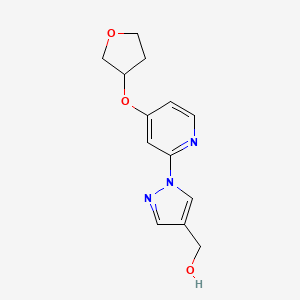
![Methyl 1H-pyrazolo[4,3-C]pyridine-4-carboxylate](/img/structure/B1459341.png)


![(1S,6R)-rel-8-Acetyl-3,8-diazabicyclo[4.2.0]octane](/img/structure/B1459345.png)
![4-methyl-6-(methylthio)-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B1459346.png)
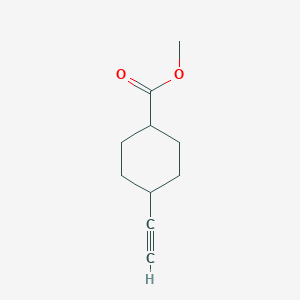
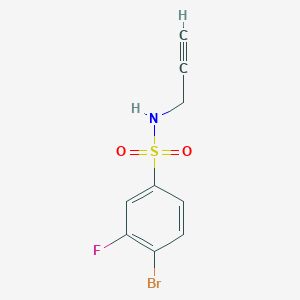
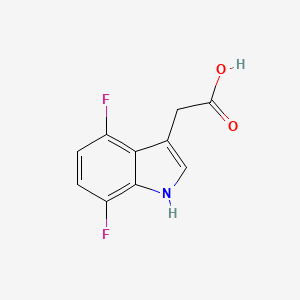
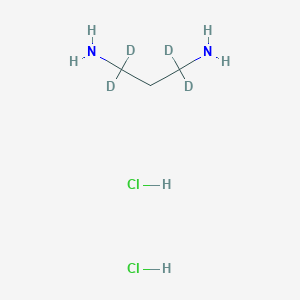
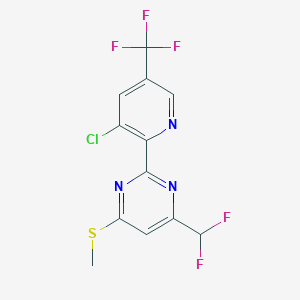
![3-chloro-2-{[(3S)-pyrrolidin-3-yloxy]methyl}-5-(trifluoromethyl)pyridine hydrochloride](/img/structure/B1459358.png)
